molecular formula C16H18F3N5O2 B1411631 N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea CAS No. 2108968-71-2

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea

Katalognummer: B1411631
CAS-Nummer: 2108968-71-2
Molekulargewicht: 369.34 g/mol
InChI-Schlüssel: RTZOGXWACOZFDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This urea derivative features a pyridine moiety substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The pyrazole ring at the N'-position is further modified with a tetrahydro-2H-pyran-4-yl group, a structural motif known to enhance solubility and metabolic stability. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which facilitate target binding . The trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity, while the tetrahydro-2H-pyran substituent may improve pharmacokinetic properties compared to purely aromatic systems .

Eigenschaften

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2/c1-10-13(2-3-14(21-10)16(17,18)19)23-15(25)22-11-8-20-24(9-11)12-4-6-26-7-5-12/h2-3,8-9,12H,4-7H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZOGXWACOZFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 2-methyl-6-(trifluoromethyl)pyridine, is synthesized through a Friedel-Crafts alkylation reaction.

    Pyrazole Formation: The pyrazole ring is formed via a cyclization reaction involving hydrazine and an appropriate diketone.

    Urea Linkage Formation: The final step involves the reaction of the pyridine and pyrazole intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the urea linkage facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the urea backbone but differ in substituents, leading to variations in physicochemical and biological properties:

a) N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
  • Substituents : Replaces the tetrahydro-2H-pyran-4-yl-pyrazole with a 3-chlorophenyl group.
  • Chlorine may also introduce steric hindrance, affecting binding affinity .
b) N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
  • Substituents : Features a 3-fluoro-4-methoxybenzyl group.
  • Impact : The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group improves solubility via polar interactions. This compound has a molecular weight of 357.30 and is manufactured at ≥97% purity for API intermediates .
c) 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-N,N,N-trimethyl-2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-urea
  • Substituents : Incorporates a pyrrolo-triazolo-pyrazine system and a trimethylamine group.

Comparative Data Table

Property/Compound Main Compound N-(3-Chlorophenyl)-... N-(3-Fluoro-4-methoxybenzyl)-... 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-...
Molecular Formula C₁₇H₁₈F₃N₅O₂ C₁₄H₁₂ClF₃N₄O C₁₆H₁₅F₄N₃O₂ C₁₅H₁₄F₃N₉O
Molecular Weight ~389.35 ~344.72 357.30 ~429.33
Key Substituents Tetrahydro-2H-pyran-4-yl-pyrazole 3-Chlorophenyl 3-Fluoro-4-methoxybenzyl Pyrrolo-triazolo-pyrazine, trimethylamine
Solubility (Predicted) Moderate-High Low Moderate Low
Metabolic Stability High Moderate High Variable (dependent on heterocycle metabolism)
Reported Purity N/A N/A ≥97% N/A

Biologische Aktivität

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)urea, with the CAS number 2108968-71-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical characteristics, biological mechanisms, and therapeutic potentials, supported by data tables and relevant case studies.

The molecular formula of this compound is C16H18F3N5O2C_{16}H_{18}F_{3}N_{5}O_{2}, with a molecular weight of 369.34 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and a urea moiety linked to a tetrahydro-pyran and pyrazole, enhancing its lipophilicity and biological interactions.

Property Value
Molecular FormulaC₁₆H₁₈F₃N₅O₂
Molecular Weight369.34 g/mol
CAS Number2108968-71-2
IUPAC NameN-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)urea

The biological activity of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)urea is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes that are crucial for metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It shows affinity for multiple receptors, influencing signal transduction pathways that regulate cellular responses.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anticancer Activity

Research has demonstrated that N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)urea possesses significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A431 (epidermoid carcinoma)<10Induces apoptosis via caspase activation
MCF7 (breast cancer)<15Inhibits proliferation through cell cycle arrest

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viral strains associated with respiratory infections. Its mechanism involves interference with viral replication processes.

Metabolic Effects

Studies suggest that this compound may enhance glucose metabolism by activating key metabolic pathways, making it a candidate for further exploration in diabetes management.

Case Studies

Several case studies have highlighted the potential of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-y)urea in clinical applications:

  • Study on Cancer Cell Lines : A study conducted on A431 and MCF7 cells demonstrated that the compound significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer agent.
  • Antiviral Research : A recent investigation into its antiviral properties revealed that the compound inhibited viral replication by disrupting the viral life cycle at multiple stages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea
Reactant of Route 2
Reactant of Route 2
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.